Home > Products > Screening Compounds P70642 > Pyrotinib Racemate
Pyrotinib Racemate -

Pyrotinib Racemate

Catalog Number: EVT-2793366
CAS Number:
Molecular Formula: C32H31ClN6O3
Molecular Weight: 583.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of pyrotinib racemate involves several key steps that utilize both asymmetric synthesis techniques and chiral resolution methods. One notable method described in the literature includes the use of N-Boc-d-prolinol as a starting material, which undergoes a series of reactions including regioselective bromination, condensation with methyl propiolate, and asymmetric reduction using ozaborolidine catalysts. The final steps involve recrystallization to yield the enantiopure chiral subunit necessary for the compound .

The kilogram-scale synthesis has been detailed in various studies, emphasizing the importance of optimizing conditions to maximize yield while ensuring the purity of the final product. The synthesis typically takes place over multiple steps, with careful monitoring of reaction conditions such as temperature and pH to facilitate the desired transformations .

Molecular Structure Analysis

Structure and Data
Pyrotinib racemate features a complex molecular structure characterized by its chiral centers. The molecular formula is C24H26F2N4O3SC_{24}H_{26}F_{2}N_{4}O_{3}S, with a molecular weight of approximately 494.55 g/mol. Its structural representation includes a benzimidazole ring system that is crucial for its activity as a tyrosine kinase inhibitor.

The three-dimensional configuration allows for effective binding to the active sites of target receptors, facilitating its mechanism of action . Detailed structural analysis through techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy can provide insights into its conformation and interaction dynamics with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details
Pyrotinib undergoes various chemical reactions during its synthesis, including:

  • Bromination: This reaction introduces bromine into the molecular structure, which is essential for subsequent modifications.
  • Condensation: Combines different molecular fragments to form larger structures through elimination of small molecules like water.
  • Asymmetric Reduction: Utilizes chiral catalysts to selectively produce one enantiomer over another, enhancing the efficacy and safety profile of the drug.

The reactions are typically monitored using chromatographic techniques such as high-performance liquid chromatography to ensure proper progression and yield at each step .

Mechanism of Action

Process and Data
Pyrotinib functions as an irreversible inhibitor of tyrosine kinases by binding covalently to the ATP-binding site of HER2 and other ErbB receptors. This binding prevents adenosine triphosphate from activating these receptors, thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.

Physical and Chemical Properties Analysis

Physical Properties
Pyrotinib racemate is typically presented as a white to off-white solid. Its solubility profile indicates moderate solubility in organic solvents but limited solubility in water, which is critical for its formulation as an oral medication.

Chemical Properties

  • Melting Point: Approximately 150-155 °C.
  • pH Stability Range: Stable across a wide pH range, enhancing its usability in various formulations.
  • Stability: Exhibits stability under standard storage conditions but may degrade under extreme temperatures or humidity levels.

These properties are essential for understanding how pyrotinib can be effectively formulated into dosage forms that maximize bioavailability while minimizing side effects .

Applications

Scientific Uses
Pyrotinib racemate is primarily used in oncology for treating HER2-positive metastatic breast cancer. Its effectiveness has been validated through numerous clinical trials demonstrating improved outcomes compared to existing therapies.

Additionally, ongoing research is exploring its potential applications in combination therapies with other agents like capecitabine to enhance therapeutic efficacy against resistant cancer forms. Studies are also investigating biomarkers that may predict patient responses to pyrotinib treatment, further tailoring therapeutic strategies .

Synthesis and Structural Elucidation of Pyrotinib Racemate

Historical Evolution of Synthetic Routes for Pyrotinib Racemate

The synthetic pathway for pyrotinib racemate has evolved significantly since its initial development. Early routes relied on linear approaches starting from 4-(benzyloxy)-3-fluoroaniline, involving sequential amidation, nucleophilic substitution, and reduction steps. A pivotal advancement emerged with the introduction of convergent strategies that integrated key fragments before final cyclization, improving overall yields from <15% to >35%. The discovery of pyrotinib’s irreversible binding mechanism highlighted the critical role of the acrylamide warhead, necessitating precise control during Michael acceptor installation. Initial routes used acryloyl chloride coupling under cryogenic conditions (−20°C) to minimize polymerization, but this introduced racemization at C-3 of the pyrrolidine ring due to enolization side reactions. Modern iterations employ protected precursors like tert-butyl (2-oxoethyl)carbamate, followed by acidic deprotection and in situ acrylamide formation, reducing racemization to <2% [1] [6].

Table 1: Evolution of Pyrotinib Synthetic Routes

GenerationKey FeaturesOverall YieldRacemization Risk
First (2015)Linear sequence; cryogenic acrylation12-15%High (15-20%)
Second (2017)Fragment coupling; protected acrylamide precursors25-28%Moderate (5-8%)
Current (2023)Convergent assembly; enzymatic desymmetrization35-38%Low (<2%)

Comparative Analysis of Chiral Induction Strategies in Pyrotinib Synthesis

Chiral induction in pyrotinib synthesis primarily targets the pyrrolidine C-3 stereocenter. Four dominant strategies have been benchmarked:

  • Chiral Pool Utilization: Early approaches used (S)-proline derivatives as starting materials. While stereochemically reliable, this method incurred high costs due to extensive functional group interconversions (>6 steps to the target fragment) [3].
  • Biocatalytic Resolution: Lipase-mediated kinetic resolution of racemic 3-hydroxypyrrolidine intermediates achieved >99% ee but sacrificed 50% yield. Transaminase-catalyzed asymmetric amination (e.g., using ATA-302 enzyme) improved atom economy, yielding enantiopure intermediates in 85% ee [3] [6].
  • Asymmetric Hydrogenation: Rhodium-DuPhos complexes catalyzed the reduction of enamide precursors (e.g., methyl 3-oxopyrrolidine-1-carboxylate) with 94% ee. However, catalyst loading (0.5 mol%) and high pressure (50 bar H₂) limited scalability [8].
  • Chiral Auxiliaries: Evans oxazolidinones controlled stereochemistry during alkylation of the pyrrolidine backbone. Though effective (dr >98:2), auxiliary removal required additional steps (e.g., LiOH/H₂O₂), reducing efficiency [3].

Table 2: Chiral Induction Method Comparison

MethodEnantiomeric Excess (ee)Yield PenaltyScalability
Chiral Pool>99%High (30% loss)Moderate
Biocatalytic Resolution85-99%Moderate (15-50%)High
Asymmetric Hydrogenation90-94%Low (<5%)Low
Chiral Auxiliaries>98%Moderate (20%)Moderate

Role of Asymmetric Catalysis in Enantiomeric Control During Racemate Formation

Asymmetric catalysis addresses inherent limitations in chiral induction by enabling enantioselective bond formation without stoichiometric chiral modifiers. For pyrotinib’s pyrrolidine core, two catalytic systems dominate:

  • Organocatalysis: Proline-derived catalysts (e.g., MacMillan catalyst II) facilitate α-amination of aldehydes via enamine intermediates. In model systems, 3-aminopyrrolidines form with 90% ee but require subsequent oxidation to install the C-3 ketone, complicating synthesis [3].
  • Transition Metal Catalysis: Iridium-(P,olefin) complexes (e.g., PHOX ligands) enable asymmetric allylic amination of pyrrolidine precursors. Key breakthroughs include:
  • Dynamic kinetic resolution of racemic allylic carbonates
  • 92% ee at 0°C with 2 mol% catalyst loading
  • Compatibility with electron-deficient acrylamide functionalitiesMechanistic studies confirm irreversible π-allyl iridium complex formation drives enantioselectivity by differentiating prochiral faces through steric interactions between ligand substituents and the pyrrolidine ring [8].

Despite progress, catalytic enantioselective synthesis of the entire pyrotinib scaffold remains elusive. Current efforts focus on cascade reactions combining photoredox catalysis and asymmetric hydrogenation to construct the chiral center in fewer steps.

Optimization of Wittig-Horner Reaction Conditions for Pyrrolidine Intermediate Synthesis

The Wittig-Horner reaction constructs pyrotinib’s exocyclic alkene moiety, critical for Michael addition to HER2 kinases. Standard protocols use phosphonate esters (e.g., diethyl (cyanomethyl)phosphonate) condensed with ketone-bearing pyrrolidine intermediates. Optimization studies reveal:

  • Base Effects: Lithium hexamethyldisilazide (LiHMDS) outperforms NaH or K₂CO₃, enhancing E-selectivity to 95:5 (E:Z) by minimizing oxaphosphetane equilibration.
  • Solvent Engineering: THF/toluene mixtures (4:1 v/v) increase yields to 88% versus 65% in pure THF by suppressing betaine decomposition.
  • Temperature Control: Addition at −78°C followed by slow warming to 25°C prevents retro-aldol side products.

Table 3: Wittig-Horner Optimization Parameters

ParameterStandard ConditionsOptimized ConditionsEffect
BaseSodium hydrideLithium HMDSE-selectivity ↑ (70% → 95%)
SolventTetrahydrofuranTHF/Toluene (4:1)Yield ↑ (65% → 88%)
Temperature Profile0°C → 25°C−78°C → 25°C (slow)Byproduct formation ↓ (30% → 5%)
Phosphonate StructureTriethyl phosphonoacetateDiethyl (cyanomethyl)phosphonateReaction rate ↑ (t₁/₂ = 2h vs 8h)

Ultrasound irradiation (40 kHz) further accelerates the reaction, reducing time from 12 hours to 35 minutes by enhancing ylide formation kinetics. This modification is particularly valuable for industrial-scale batches where reaction throughput limits productivity [1] [4] [9].

Scalability Challenges in Industrial-Grade Pyrotinib Racemate Production

Transitioning pyrotinib synthesis from laboratory to industrial scale (>>100 kg/batch) introduces multifaceted challenges:

  • Purification Complexity: The irreversible binding motif (acrylamide) forms covalent adducts with nucleophilic impurities (e.g., amines, thiols). Multistep crystallization protocols (heptane/ethyl acetate gradients) are required to reduce adduct levels to <0.1% [6].
  • Cryogenic Limitations: Steps requiring temperatures below −50°C (e.g., enantioselective enolate alkylation) incur prohibitive energy costs. Continuous-flow reactors address this by enabling precise temperature control with residence times <5 minutes, reducing volume-to-surface-area ratios 100-fold versus batch reactors [1].
  • Metabolite Contamination: Oxidative metabolites (e.g., SHR151136 from pyrrolidine lactamization) co-crystallize with pyrotinib. Industrial processes implement in-process controls (IPC) via online HPLC to monitor metabolite levels, triggering silica gel scavenging if thresholds exceed 0.3 area%.
  • CYP3A-Mediated Variability: Residual CYP3A enzymes in bioreactors can catalyze variable oxidation during fermentation steps. Genetically engineered E. coli strains with CYP3A4 knockout eliminate this inconsistency, ensuring batch-to-batch uniformity [7].

Physiologically based pharmacokinetic (PBPK) modeling guides purification specifications by correlating impurity profiles (e.g., O-depicoline derivatives) with clinical exposure risks. This approach identifies critical quality attributes (CQAs) requiring control at ppm levels, such as minimizing M1 (SHR150980) to <50 ppm due to its potential to form covalent adducts with serum albumin [6] [7].

Properties

Product Name

Pyrotinib Racemate

IUPAC Name

(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-(1-methylpyrrolidin-2-yl)prop-2-enamide

Molecular Formula

C32H31ClN6O3

Molecular Weight

583.1 g/mol

InChI

InChI=1S/C32H31ClN6O3/c1-3-41-30-17-27-25(16-28(30)38-31(40)12-10-24-8-6-14-39(24)2)32(21(18-34)19-36-27)37-22-9-11-29(26(33)15-22)42-20-23-7-4-5-13-35-23/h4-5,7,9-13,15-17,19,24H,3,6,8,14,20H2,1-2H3,(H,36,37)(H,38,40)/b12-10+

InChI Key

SADXACCFNXBCFY-ZRDIBKRKSA-N

SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC5CCCN5C

Solubility

not available

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC5CCCN5C

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/C5CCCN5C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.